BenchChemオンラインストアへようこそ!

3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Lipophilicity Drug-likeness 1,2,4-Oxadiazole SAR

3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine (CAS 1707576-32-6, molecular formula C17H18N4O, molecular weight 294.35 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class. Its structure combines a 2-aminopyridine moiety, a central 1,2,4-oxadiazole ring, and a para-tert-butylphenyl substituent.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
Cat. No. B11798449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N
InChIInChI=1S/C17H18N4O/c1-17(2,3)12-8-6-11(7-9-12)15-20-16(22-21-15)13-5-4-10-19-14(13)18/h4-10H,1-3H3,(H2,18,19)
InChIKeyMZJMMJPOHNJPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine – Chemical Identity, Core Scaffold Class, and Procurement-Relevant Baseline Characteristics


3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine (CAS 1707576-32-6, molecular formula C17H18N4O, molecular weight 294.35 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class . Its structure combines a 2-aminopyridine moiety, a central 1,2,4-oxadiazole ring, and a para-tert-butylphenyl substituent. The 1,2,4-oxadiazole scaffold has been broadly explored in medicinal chemistry for modulating targets such as metabotropic glutamate receptors [1], nicotinic acetylcholine receptors [2], and sodium channels, as well as for applications in organic electroluminescent devices [3]. Commercial availability of this specific compound is documented at a minimum purity specification of 95% .

Why Generic Substitution Fails for 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine: Scaffold-, Substituent-, and Position-Dependent Activity Divergence


The 1,2,4-oxadiazole class encompasses compounds with highly divergent biological activities that are exquisitely sensitive to peripheral substituent identity and position. For instance, 3-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]benzonitrile (NS9283) acts as a selective positive allosteric modulator of α4β2 nicotinic acetylcholine receptors, whereas structurally related 1,2,4-oxadiazoles with alternative aryl substitutions exhibit antagonism at metabotropic glutamate receptors or sodium channel blockade [1][2]. The target compound bears a unique combination of a 2-aminopyridine (positioned at the oxadiazole 5-position) and a para-tert-butylphenyl group (at the oxadiazole 3-position), a substitution pattern not replicated in NS9283, SR9883, or any clinically advanced 1,2,4-oxadiazole comparator. Given the documented structure–activity relationship (SAR) sharpness within this chemotype, generic in-class substitution cannot reproduce the specific target engagement, selectivity profile, or physicochemical properties imparted by this precise substitution pattern [2].

Product-Specific Quantitative Evidence Guide for 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine: Comparator-Anchored Differentiation Data


Physicochemical Property Differentiation: clogP Modulation by tert-Butylphenyl vs. Benzonitrile in 1,2,4-Oxadiazole Series

The para-tert-butylphenyl substituent at the oxadiazole 3-position of the target compound increases calculated logP by approximately 0.8–1.2 log units compared to the benzonitrile-bearing analog NS9283, based on the known Hansch π constant of the tert-butyl group (π ≈ 1.98) versus the cyano group (π ≈ −0.57). This lipophilicity shift is expected to alter membrane permeability, plasma protein binding, and volume of distribution relative to the benzonitrile comparator [1]. No direct experimental logP or logD measurement for the target compound was identified in the public domain; the quantification is derived from established fragment-based constants and therefore constitutes class-level inference [1].

Lipophilicity Drug-likeness 1,2,4-Oxadiazole SAR

Hydrogen-Bond Donor Capacity: 2-Aminopyridine vs. 3-Pyridyl in Oxadiazole-Containing Ligands

The target compound contains a 2-aminopyridine moiety, which introduces a hydrogen-bond donor (–NH2) and a hydrogen-bond acceptor (pyridine N) in an ortho relationship, enabling a bidentate donor–acceptor interaction motif that is absent in the 3-pyridyl isomer NS9283 and the 2-pyridyl analogs exemplified in patent US20080269236 [1][2]. The 2-aminopyridine motif is a privileged pharmacophore in kinase inhibitor design (e.g., imatinib, palbociclib), where the ortho-NH2/pyridine-N pair forms a conserved hinge-binding interaction. This structural feature predicts altered kinase selectivity profiles and target engagement kinetics relative to non-aminated 1,2,4-oxadiazole analogs [2]. Quantitative kinase profiling data for the target compound are not publicly available; this differentiation is at the class-level inference tier [2].

Hydrogen bonding Kinase selectivity Target engagement

Steric Bulk at the Oxadiazole 3-Position: tert-Butylphenyl vs. Phenyl and Substituted Phenyl Analogs

The para-tert-butyl group introduces substantial steric bulk (Taft Es ≈ −1.54) at the oxadiazole 3-position phenyl ring, compared to an unsubstituted phenyl (Es ≈ 0) or a para-fluoro substituent (Es ≈ −0.46) [1]. Within the oxadiazole-containing mGluR antagonist series disclosed in patent UA75871C2, para-substituent size at the 3-aryl position directly modulates receptor subtype selectivity and metabolic stability [2]. The tert-butyl group is expected to reduce CYP450-mediated para-hydroxylation and block potential quinone-imine reactive metabolite formation that can occur with unblocked para-phenyl positions [1]. No direct metabolic stability or CYP inhibition data for the target compound are publicly available; this differentiation is grade as class-level inference [1].

Steric effects CYP450 metabolism Selectivity

Best Research and Industrial Application Scenarios for 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine


Kinase-Focused Fragment or Lead-Like Screening Libraries Requiring 2-Aminopyridine Hinge-Binders

The 2-aminopyridine moiety of the target compound provides a canonical type I kinase hinge-binding motif. Procurement of this compound for kinase selectivity panels or broad kinome screens is justified when the library requires chemical diversity within the oxadiazole-central scaffold space that is not achievable with non-aminated, 3-pyridyl, or benzonitrile-containing analogs (e.g., NS9283) [1][2]. The tert-butylphenyl group further supplies a lipophilic vector suitable for occupying the DFG-out hydrophobic pocket or the solvent-front hydrophobic cleft in kinases.

In Vitro ADME and Reactive Metabolite Risk Assessment Studies Comparing para-Substituted Phenyl 1,2,4-Oxadiazoles

The para-tert-butyl substituent is a classic metabolic blocking group. The target compound is suitable as a test article in comparative microsomal stability or CYP phenotyping assays designed to quantify the metabolic advantage conferred by para-tert-butyl shielding versus unsubstituted phenyl, para-fluoro, or para-methoxy comparators [1]. Its use in glutathione trapping studies to assess reactive metabolite formation risk can directly test the quinone-imine avoidance hypothesis associated with para-blocked phenyl rings.

Organic Electroluminescent Material Development Leveraging 1,2,4-Oxadiazole Electron-Transport Cores

The 1,2,4-oxadiazole ring is a well-established electron-transport unit in organic light-emitting diodes (OLEDs). The patent literature demonstrates that pyridyl-substituted 1,2,4-oxadiazoles bearing aryl substituents are suitable as electron-transport layer materials or host matrices [1]. The target compound's specific substitution pattern (2-aminopyridine + para-tert-butylphenyl) provides a distinct electronic and steric profile that may alter electron mobility, HOMO/LUMO energy levels, and thermal stability relative to publicly disclosed OLED oxadiazole compounds.

Nicotinic Acetylcholine Receptor Pharmacology Probe Development Starting from 1,2,4-Oxadiazole Scaffolds

Given the established activity of NS9283 and SR9883 as α4β2 nAChR positive allosteric modulators, the target compound represents a structurally distinct alternative within the same core chemotype [1]. Its procurement for radioligand displacement assays, electrophysiological patch-clamp studies, or in vivo behavioral models of nicotine dependence is warranted when the research goal requires exploration of SAR beyond the benzonitrile (NS9283/SR9883) substitution paradigm, particularly to probe the contribution of the 2-aminopyridine and tert-butylphenyl motifs to subunit selectivity and intrinsic efficacy.

Quote Request

Request a Quote for 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.